molecular formula C7H13NO B3084969 (4aS,7aR)-Octahydrocyclopenta[b]morpholine CAS No. 1147181-72-3

(4aS,7aR)-Octahydrocyclopenta[b]morpholine

Cat. No.: B3084969
CAS No.: 1147181-72-3
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-NKWVEPMBSA-N
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Description

“(4aS,7aR)-Octahydrocyclopenta[b]morpholine” is a morpholine derivative . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine derivatives, including “this compound”, is complex and can involve multiple conformers in the gas phase . Theoretical calculations and IR spectral analysis have been used to confirm the most stable conformers .


Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions . Recent progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .


Physical and Chemical Properties Analysis

Morpholine is a colourless, oily, hygroscopic, volatile liquid with a characteristic amine odour . It is heavier than air and, as a result, the vapour can travel a significant distance to a source of ignition and "flash back" .

Scientific Research Applications

Stereoselective Formation and Rearrangement

Research on morpholinium ylides derived from copper carbenoids provides insight into the stereoselective formation and rearrangement processes. Amino diazoacetoacetates prepared from amino alcohols were subjected to copper-catalyzed carbene-transfer reaction, leading to morpholin-2-ones. This study highlights the potential of morpholinium ylides in stereoselective organic synthesis (Glaeske, Naidu, & West, 2003).

Building Blocks in Medicinal Chemistry

Bridged bicyclic morpholines are crucial building blocks in medicinal chemistry. The synthesis of bicyclic morpholine 3-oxa-6-azabicyclo[3.1.1]heptane showcases its importance as a morpholine isostere, offering similar lipophilicity to morpholine. This synthesis route begins with inexpensive materials, demonstrating the utility of morpholine derivatives in drug development (Walker, Eklov, & Bedore, 2012).

Novel Isophosphinoline Derivative

The synthesis and reactivity of a novel isophosphinoline derivative were explored through regiospecific 1,3-dipolar cycloadditions, revealing unexpected rearrangement results. This research expands the understanding of organophosphorus compound synthesis and reactivity, opening new pathways for creating phosphorus-containing heterocycles (Ruf, Dietz, & Regitz, 2000).

Bicyclic Morpholine Surrogates

The development of 3-oxa-7-azabicyclo[3.3.0]octanes as bicyclic morpholine surrogates demonstrates an innovative approach to synthesizing morpholine analogues. Utilizing [3+2] cycloaddition techniques, this research showcases the versatility of morpholine derivatives in creating complex molecular architectures (Sokolenko, Ostapchuk, Artemenko, & Grygorenko, 2017).

DNA and Protein Binding

Studies on water-soluble axially morpholine disubstituted silicon phthalocyanines explore their interaction with DNA and proteins, demonstrating significant binding affinities and photocleavage activities. This research highlights the potential of morpholine derivatives in photodynamic therapy and biotechnological applications (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Morpholine derivatives have been known to interact with various biological targets

Mode of Action

Morpholine derivatives have been shown to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways . This compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It’s known that morpholine derivatives can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This compound might affect similar pathways, but more research is needed to determine the exact biochemical pathways it influences.

Pharmacokinetics

Morpholine derivatives are known to have diverse pharmacokinetic properties

Action Environment

The action, efficacy, and stability of (4aS,7aR)-Octahydrocyclopenta[b]morpholine can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other compounds can affect its activity

Properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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